molecular formula C9H11NO4 B139731 2-(2-(Hydroxymethyl)-4-nitrophenyl)ethanol CAS No. 149910-66-7

2-(2-(Hydroxymethyl)-4-nitrophenyl)ethanol

Cat. No. B139731
Key on ui cas rn: 149910-66-7
M. Wt: 197.19 g/mol
InChI Key: LHYRRHWYOPLOBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06972286B2

Procedure details

A solution of 4-nitrohomophthalic acid (313.12 g, 58.27 mmol, J. Amer. Chem. Soc., 1969, 91, 2467) in dry THF (291 mL) under N2 is treated with NaBH4 (6.61 g, 174.8 mmol) portionwise over 15 mins. The resulting mixture is cooled in an ice bath and BF3.Et2O (22.15 mL, 174.8 mmol) is added dropwise over 35 mins. The cooling bath is removed, and the reaction mixture is stirred vigorously at ambient temperature for 18 hrs and is then cooled in an ice bath, quenched by the slow addition of 1N aqueous NaOH (233 mL, 4 equiv.) and stirred at ambient temperature for an additional 4 hrs. The THF is then removed under reduced pressure, the resulting precipitate is isolated by filtration, the filtrate is extracted with MeOH/CH2Cl2 (10/90, 3×150 mL), and the precipitate is combined with the organic extracts, diluted with additional MeOH/CH2Cl2 (10/90, 400 mL), dried over anhydrous Na2SO4, concentrated under reduced pressure and recrystallized from EtOAc/hexane to give 8.16 g (71%) of the title compound as a beige solid, mp 80-81° C. (decomp.).
Quantity
313.12 g
Type
reactant
Reaction Step One
Name
Quantity
6.61 g
Type
reactant
Reaction Step One
Name
Quantity
291 mL
Type
solvent
Reaction Step One
Quantity
22.15 mL
Type
reactant
Reaction Step Two
Name
Quantity
233 mL
Type
reactant
Reaction Step Three
Yield
71%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([C:14](O)=[O:15])[C:7](=[CH:12][CH:13]=1)[CH2:8][C:9](O)=[O:10])([O-:3])=[O:2].[BH4-].[Na+].B(F)(F)F.CCOCC.[OH-].[Na+]>C1COCC1>[OH:15][CH2:14][C:6]1[CH:5]=[C:4]([N+:1]([O-:3])=[O:2])[CH:13]=[CH:12][C:7]=1[CH2:8][CH2:9][OH:10] |f:1.2,3.4,5.6|

Inputs

Step One
Name
Quantity
313.12 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C(CC(=O)O)=CC1)C(=O)O
Name
Quantity
6.61 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
291 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
22.15 mL
Type
reactant
Smiles
B(F)(F)F.CCOCC
Step Three
Name
Quantity
233 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture is stirred vigorously at ambient temperature for 18 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture is cooled in an ice bath
CUSTOM
Type
CUSTOM
Details
The cooling bath is removed
TEMPERATURE
Type
TEMPERATURE
Details
is then cooled in an ice bath
STIRRING
Type
STIRRING
Details
stirred at ambient temperature for an additional 4 hrs
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The THF is then removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the resulting precipitate is isolated by filtration
EXTRACTION
Type
EXTRACTION
Details
the filtrate is extracted with MeOH/CH2Cl2 (10/90, 3×150 mL)
ADDITION
Type
ADDITION
Details
diluted with additional MeOH/CH2Cl2 (10/90, 400 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
recrystallized from EtOAc/hexane

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
OCC1=C(C=CC(=C1)[N+](=O)[O-])CCO
Measurements
Type Value Analysis
AMOUNT: MASS 8.16 g
YIELD: PERCENTYIELD 71%
YIELD: CALCULATEDPERCENTYIELD 71%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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